molecular formula C10H8N2O4 B2841843 7-methyl-6-nitro-1H-indole-2-carboxylic acid CAS No. 2060028-44-4

7-methyl-6-nitro-1H-indole-2-carboxylic acid

Cat. No.: B2841843
CAS No.: 2060028-44-4
M. Wt: 220.184
InChI Key: JCZDDNBVRSANQY-UHFFFAOYSA-N
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Description

7-methyl-6-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Scientific Research Applications

7-methyl-6-nitro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-nitro-1H-indole-2-carboxylic acid typically involves multiple steps starting from 2-nitroaniline. The process includes nitration, cyclization, and carboxylation reactions under specific conditions . For instance, the nitration of 2-nitroaniline can be achieved using nitric acid, followed by cyclization to form the indole ring, and finally, carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-methyl-6-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-nitro-1H-indole-2-carboxylic acid
  • 6-nitro-1H-indole-2-carboxylic acid
  • 7-methyl-1H-indole-2-carboxylic acid

Uniqueness

7-methyl-6-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-6-nitro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5-8(12(15)16)3-2-6-4-7(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDDNBVRSANQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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